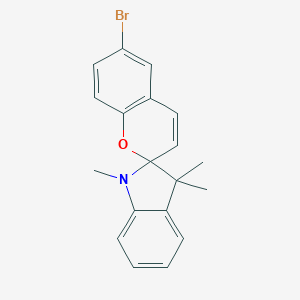

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO/c1-18(2)15-6-4-5-7-16(15)21(3)19(18)11-10-13-12-14(20)8-9-17(13)22-19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDULIJWZMMHIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344143 | |

| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-14-9 | |

| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the photochromic properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran?

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the photochromic properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, a member of the versatile spiropyran class of molecular switches. We delve into the fundamental mechanism of its reversible, light-induced transformation between the colorless spiropyran (SP) state and the colored merocyanine (MC) state. Key characteristics, including spectral properties, isomerization kinetics, the profound influence of solvent polarity (solvatochromism), and photocoloration efficiency (quantum yield), are discussed in detail. This guide further presents robust, field-proven experimental protocols for the systematic characterization of these properties, intended to equip researchers and drug development professionals with the knowledge to harness the unique capabilities of this photoresponsive molecule.

Introduction: The Phenomenon of Photochromism in Spiropyrans

Photochromism is the reversible transformation of a chemical species between two forms, A and B, which possess distinct absorption spectra.[1][2] This change is induced in at least one direction by electromagnetic radiation. Spiropyrans are one of the most extensively studied families of organic photochromic compounds, first documented by Fischer and Hirshberg in 1952.[3][4] Their utility stems from the ability to reversibly switch between two stable isomers—a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form—upon exposure to specific wavelengths of light.[3][5]

The core structure of a spiropyran consists of two heterocyclic moieties, typically an indoline and a benzopyran ring system, connected by a central spiro carbon atom.[6] In this configuration, the two parts of the molecule are orthogonal, which disrupts π-electron conjugation across the molecule, rendering it colorless with absorption primarily in the UV region.[7] This inherent switchable nature, which alters not only color but also polarity, dipole moment, and molecular geometry, makes spiropyrans highly valuable for applications ranging from optical data storage and smart materials to targeted drug delivery and biological imaging.[1][3][5][7][8]

Profile: this compound

Chemical Structure and Photochromic Mechanism

This compound (6-Br-BIPS) belongs to the indolinobenzospiropyran family. The defining feature of its photochromism is the reversible cleavage of the C-spiro-O bond.[3][6][9]

-

Spiropyran (SP) Form: The thermodynamically stable, colorless "off" state. It features a spiro carbon atom creating an orthogonal arrangement between the indoline and benzopyran halves.

-

Merocyanine (MC) Form: The metastable, colored "on" state. Upon irradiation with UV light (typically 250-380 nm), the C-O bond breaks, allowing the molecule to adopt a planar, conjugated structure.[3][7] This extended π-conjugation is responsible for the appearance of a strong absorption band in the visible region (typically 500-600 nm).[4][10]

The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by irradiation with visible light or by thermal relaxation in the dark.[9][10] The bromine substituent at the 6' position of the benzopyran moiety influences the electronic properties of the molecule, affecting the stability of the MC form and the kinetics of the switching process.

Figure 1: Reversible photoisomerization of this compound.

Core Photochromic Properties and Influencing Factors

The practical utility of 6-Br-BIPS is dictated by a set of interconnected photophysical and photochemical properties.

Spectral Characteristics

-

SP Form: Exhibits strong absorption bands in the UV region, typically below 400 nm, corresponding to the π-π* transitions of the un-conjugated indoline and benzopyran systems.[7][11]

-

MC Form: Characterized by a new, broad, and intense absorption band in the visible spectrum, usually between 500 and 600 nm.[4][10] The exact position of this maximum (λmax) is highly sensitive to the environment.

Solvatochromism: The Critical Role of Solvent Polarity

The open MC form possesses a zwitterionic character, giving it a significantly larger dipole moment (14–20 D) compared to the closed SP form (4–6 D).[9] This disparity is the origin of its pronounced solvatochromism.

-

Polar Solvents (e.g., Ethanol, Acetonitrile): These solvents stabilize the polar MC form through dipole-dipole interactions. This stabilization lowers the energy level of the MC state, resulting in a red-shift (bathochromic shift) of the visible absorption band and a significant slowing of the thermal ring-closing reaction.[12] In highly polar solvents, an equilibrium between the SP and MC forms may exist even in the dark.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents favor the less polar SP form. Consequently, the MC absorption band is blue-shifted (hypsochromic shift), and the thermal fading back to the SP form is much faster.[12]

| Property | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Ethanol) | Causality |

| Favored Isomer | Spiropyran (SP) | Merocyanine (MC) | Stabilization of the polar MC form by polar solvent molecules.[13] |

| MC λmax | Blue-shifted (e.g., ~550-580 nm) | Red-shifted (e.g., ~580-610 nm) | Differential solvation of the ground and excited states of the MC isomer. |

| Thermal Fading Rate | Fast | Slow | Higher activation energy required for ring-closing in polar solvents due to MC stabilization.[14] |

| Coloration Quantum Yield | Higher | Lower | The triplet state pathway for coloration is more efficient in less polar environments.[14] |

| Table 1: Influence of Solvent Polarity on the Photochromic Properties of Spiropyrans. |

Kinetics of Isomerization

The rates of photocoloration and thermal fading are critical parameters for any application involving molecular switching.

-

Photocoloration (SP → MC): This process, initiated by UV light, occurs on a very fast timescale, often in the sub-nanosecond range. The reaction proceeds through an excited triplet state of the spiropyran.[12]

-

Thermal Fading (MC → SP): The reversion to the SP form in the dark is a first-order kinetic process.[6] The rate of this reaction is strongly dependent on both solvent polarity and temperature. The relaxation time can range from seconds in non-polar solvents to hours in polar solvents at room temperature.[12] Increasing the temperature provides the necessary thermal energy to overcome the activation barrier for ring-closing, thus accelerating the fading process.[15]

Photocoloration Quantum Yield (Φ)

The quantum yield (Φ) quantifies the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (in this case, ring-opening) divided by the number of photons absorbed by the system. For spiropyrans, the coloration quantum yield is typically less than 1.[16] It is highly dependent on the solvent, with higher yields generally observed in non-polar solvents (Φ ≈ 0.3–0.8) and lower yields in polar solvents (Φ < 0.2).[12][14]

Fatigue Resistance

Photochemical fatigue refers to the gradual loss of photochromic activity after repeated switching cycles.[17] This irreversible degradation can occur through various pathways, including photo-oxidation. The fatigue resistance is a crucial parameter for the long-term performance of devices. Encapsulating the spiropyran within a protective matrix, such as a polymer nanoparticle, or controlling the local environment can significantly improve its stability and resistance to fatigue.[10][18][19][20]

Experimental Characterization Protocols

A systematic evaluation of 6-Br-BIPS requires precise and reproducible experimental methods.

Figure 2: Standard experimental workflow for characterizing spiropyran photochromism.

Protocol 1: UV-Vis Spectroscopic Analysis

Objective: To determine the absorption maxima (λmax) of the SP and MC forms in a given solvent.

Methodology:

-

Preparation: Prepare a dilute solution of 6-Br-BIPS (e.g., 1 x 10⁻⁵ M) in the solvent of interest. Keep the solution in the dark to ensure it is fully in the SP form.

-

SP Spectrum: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a reference. This spectrum will show the UV absorption of the SP form.[21]

-

Photocoloration: Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) until no further change in the visible absorption is observed. This is the photostationary state (PSS).[6]

-

MC Spectrum: Immediately record the absorption spectrum again. The new, strong band in the visible region corresponds to the MC form. Identify its λmax.[21][22]

Protocol 2: Kinetic Analysis of Thermal Fading

Objective: To determine the first-order rate constant (k) for the thermal MC → SP conversion.

Methodology:

-

Setup: Place a cuvette with a freshly irradiated (PSS) solution of 6-Br-BIPS into the temperature-controlled sample holder of a UV-Vis spectrophotometer.

-

Data Acquisition: Set the spectrophotometer to kinetics mode, monitoring the absorbance at the λmax of the MC form.

-

Measurement: Turn off all external light sources and immediately begin recording the absorbance as a function of time. Continue until the absorbance has decayed to near its baseline value.

-

Analysis: The thermal fading follows first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is equal to the negative of the rate constant (-k). The half-life (t₁/₂) can be calculated as ln(2)/k.

Protocol 3: Determination of Photocoloration Quantum Yield

Objective: To quantify the efficiency of the UV-light-induced SP → MC conversion.

Methodology: This protocol requires a calibrated light source or the use of a chemical actinometer.

-

Actinometry (Reference Method): Prepare a solution of a well-characterized chemical actinometer (e.g., potassium ferrioxalate). Irradiate it under the exact same conditions (light source, geometry) as the spiropyran sample to precisely measure the photon flux (photons per second) entering the sample.

-

Sample Irradiation: Irradiate a dark-adapted solution of 6-Br-BIPS of known concentration and absorbance at the irradiation wavelength.

-

Initial Rate Measurement: Monitor the increase in absorbance at the λmax of the MC form during the initial phase of irradiation (typically the first 10-20% of the reaction). The rate of change in absorbance should be linear.

-

Calculation: The quantum yield (Φ) is calculated using the following relationship: Φ = (Initial rate of molecule conversion) / (Rate of photon absorption) The rate of molecule conversion can be determined from the change in absorbance using the Beer-Lambert law, provided the molar extinction coefficient of the MC form is known. The rate of photon absorption is determined from the actinometry experiment.[23]

Applications and Future Outlook

The unique photoresponsive properties of this compound make it a compelling candidate for advanced applications. In drug development, spiropyran-functionalized nanoparticles can act as "smart carriers" that release a therapeutic payload upon light activation at a specific site, offering spatiotemporal control over drug delivery.[5][8] Its ability to switch between hydrophobic (SP) and hydrophilic (MC) states is particularly useful for disrupting carrier structures like micelles or vesicles to trigger release.[5] In materials science, it can be incorporated into polymers to create smart coatings, sensors, and rewritable optical media.[8][24][25] Future research will likely focus on improving fatigue resistance and tuning the photochromic properties for specific biological and technological applications.[26]

Conclusion

This compound is a classic photochromic molecule whose behavior is a paradigm for the spiropyran class. Its properties are defined by a reversible, UV-light-induced ring-opening to a colored, planar merocyanine form, which relaxes back to the spiro form via visible light or heat. The key characteristics—spectral signature, switching kinetics, and quantum efficiency—are profoundly influenced by environmental factors, most notably solvent polarity. A thorough understanding and precise characterization of these properties, using the protocols outlined in this guide, are essential for researchers seeking to leverage this molecular switch in the development of next-generation smart materials and advanced therapeutic systems.

References

- 1. Photochromic materials: more than meets the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discover all about photochromic materials and photochromism [olikrom.com]

- 3. Spiropyran - Wikipedia [en.wikipedia.org]

- 4. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spiropyran-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature | Semantic Scholar [semanticscholar.org]

- 13. Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]

- 16. Quantum yield - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Eliminating Fatigue in Surface-Bound Spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A high fatigue resistant, photoswitchable fluorescent spiropyran–polyoxometalate–BODIPY single-molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, a photochromic compound with potential applications in various scientific and technological fields. Due to the limited availability of direct literature on the 6'-bromo derivative, this guide presents a well-established synthetic protocol and characterization data based on the closely related and extensively studied 6'-chloro and 6'-nitro analogues.

Introduction

Spiropyrans are a class of organic compounds known for their photochromic properties, meaning they can reversibly change their chemical structure and color upon exposure to light. This unique characteristic makes them attractive for a wide range of applications, including optical data storage, molecular switches, and as probes in biological systems. The 1,3,3-trimethylindolino-benzopyrylospiran scaffold is a common framework for these molecules. Substituents on the benzopyran portion of the molecule, such as the 6'-bromo group, can significantly influence the compound's photochromic behavior, including its absorption spectrum and the kinetics of its thermal reversion.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 1,3,3-trimethyl-2-methyleneindoline (commonly known as Fischer's base) and 5-bromosalicylaldehyde.

Synthesis of Precursors

2.1.1. Synthesis of 5-bromosalicylaldehyde

A common method for the synthesis of 5-bromosalicylaldehyde involves the bromination of salicylaldehyde.

Experimental Protocol:

-

Dissolve salicylaldehyde in a suitable solvent, such as carbon tetrachloride or glacial acetic acid.

-

Slowly add a solution of bromine in the same solvent to the salicylaldehyde solution with stirring. The reaction is typically carried out at room temperature.

-

Continue stirring for a few hours to ensure the reaction goes to completion.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 5-bromosalicylaldehyde as a crystalline solid.

2.1.2. Synthesis of 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base)

Fischer's base is a commercially available compound. However, it can also be synthesized in the laboratory. A common method involves the Fischer indole synthesis followed by methylation. A more direct laboratory preparation starts from 2,3,3-trimethyl-3H-indole.

Experimental Protocol:

-

A mixture of 2,3,3-trimethyl-3H-indole and a methylating agent, such as dimethyl sulfate, is prepared in a suitable solvent, often in the presence of a weak base like sodium bicarbonate.

-

The reaction mixture is heated for several hours.

-

After cooling, the product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

The crude product is then purified by vacuum distillation to yield 1,3,3-trimethyl-2-methyleneindoline.

Condensation Reaction

Experimental Protocol:

-

Equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-bromosalicylaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.

-

The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the mixture is cooled, and the product often precipitates out of the solution.

-

The crude product is collected by filtration and can be purified by recrystallization from a solvent such as ethanol to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques. The following data are predicted based on the known spectral characteristics of analogous spiropyrans, particularly the 6'-chloro derivative.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the indoline and benzopyran rings, the vinyl proton of the pyran ring, the N-methyl group, and the gem-dimethyl groups. The bromine substituent will influence the chemical shifts of the adjacent aromatic protons on the benzopyran ring. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the spiro carbon, aromatic carbons, and aliphatic carbons of the trimethylindoline moiety. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings and the pyran ring, C-N stretching, and C-O-C stretching of the spyrocyclic ether. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₉H₁₈BrNO. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key identifier. |

Table 1: Predicted Spectroscopic Data for this compound

Signaling Pathways and Experimental Workflows

The synthesis and characterization workflow can be visualized to provide a clear, step-by-step understanding of the process.

Caption: Experimental workflow for the synthesis and characterization of this compound.

The photochromic behavior of spiropyrans involves a reversible transformation between a colorless, closed spiro form and a colored, open merocyanine form upon stimulation with light.

Caption: Photochromic switching of spiropyran between its colorless and colored forms.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. The characterization data, while inferred from analogous compounds, provides a solid framework for researchers to identify and confirm the structure of this photochromic molecule. The detailed protocols and visual workflows are intended to facilitate the successful synthesis and analysis of this compound for further investigation and application in various fields of science and technology. It is recommended that researchers performing this synthesis for the first time conduct a thorough characterization to establish a definitive set of spectral data for this specific bromo-substituted spiropyran.

A Technical Guide to the UV-Vis Absorption Spectrum of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the UV-Vis absorption spectrum of the photochromic compound 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, often referred to as 6-bromo-BIPS. This document details the underlying principles of its photochromism, experimental protocols for spectral analysis, and a summary of its spectral properties.

Introduction to Photochromism in Spiropyrans

Spiropyrans are a class of organic compounds that exhibit photochromism, a reversible transformation between two isomers with distinct absorption spectra, induced by electromagnetic radiation. The two forms are a colorless, thermally stable spiropyran (SP) form and a colored, metastable merocyanine (MC) form.

The transformation from the SP to the MC form is initiated by irradiation with ultraviolet (UV) light, which causes the cleavage of the C-O bond in the spiro center. This leads to the formation of the planar, conjugated, and colored MC isomer. The reverse reaction, from the MC back to the SP form, can be induced by irradiation with visible light or by thermal relaxation in the dark.

UV-Vis Absorption Properties

The UV-Vis absorption spectrum is a critical tool for characterizing the photochromic behavior of this compound. The two isomeric forms, SP and MC, have distinct spectral signatures.

-

Spiropyran (SP) Form: The closed SP form is characterized by strong absorption bands in the UV region, typically between 200 and 400 nm, arising from π-π* transitions within the isolated aromatic systems of the indoline and benzopyran moieties. It is essentially colorless as it does not absorb significantly in the visible range.

-

Merocyanine (MC) Form: Upon UV irradiation, the open MC form is generated, which possesses an extended π-conjugated system. This results in a strong absorption band in the visible region of the spectrum, leading to a colored solution. Theoretical calculations for a bromine spiropyran salt predict that the absorption of the merocyanine forms can occur in the visible region between 544–757 nm.[1] The exact position of this band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Solvent Effects (Solvatochromism)

The zwitterionic nature of the merocyanine form leads to strong interactions with solvent molecules. In polar solvents, the ground state of the MC form is stabilized through dipole-dipole interactions and hydrogen bonding, which typically results in a blue shift (hypsochromic shift) of the absorption maximum compared to nonpolar solvents. This is because the polar solvent stabilizes the ground state more than the excited state, thus increasing the energy gap for the π-π* transition.

Quantitative Spectral Data

| Solvent | Dielectric Constant (ε) | SP Form λmax (nm) | MC Form λmax (nm) | Molar Absorptivity (ε) of MC form (M⁻¹cm⁻¹) |

| Toluene | 2.38 | ~320 | ~590-610 | ~3.5 x 10⁴ |

| Acetonitrile | 37.5 | ~320 | ~560-580 | ~4.0 x 10⁴ |

| Ethanol | 24.5 | ~320 | ~540-560 | ~3.0 x 10⁴ |

Note: The data for the SP form represents the major absorption peaks in the UV region. The data for the MC form is for the visible absorption band. Molar absorptivity values are approximate and can vary based on experimental conditions.

Experimental Protocols

Accurate and reproducible measurement of the UV-Vis absorption spectrum of this compound requires careful experimental design.

Materials and Equipment

-

Compound: this compound

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., toluene, acetonitrile, ethanol).

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Light Sources: A UV lamp (e.g., 365 nm LED or mercury lamp) for SP to MC conversion and a visible light source (e.g., a filtered white light lamp) for MC to SP reversion.

Measurement Procedure

-

Sample Preparation: Prepare a dilute solution of the spiropyran in the chosen solvent (e.g., 1 x 10⁻⁵ M). All manipulations should be performed in the dark or under red light to ensure the compound remains in its initial SP form.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Initial Spectrum (SP Form): Place the sample cuvette in the spectrophotometer and record the absorption spectrum. This will show the characteristic UV absorption of the SP form.

-

Photoisomerization (SP → MC): Remove the cuvette and irradiate it with a UV light source (e.g., 365 nm) for a specified duration, or until the absorption in the visible region reaches a photostationary state.

-

MC Spectrum: Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum. This will reveal the new absorption band in the visible region corresponding to the MC form.

-

Photoreversion (MC → SP): To observe the reverse reaction, irradiate the solution with visible light and record spectra at intervals to monitor the disappearance of the MC absorption band and the reappearance of the SP spectrum.

-

Thermal Reversion: Alternatively, place the cuvette with the MC form in the dark at a controlled temperature and record spectra at regular intervals to monitor the thermal fading of the MC form.

Visualizations

Photochromic Switching Pathway

Caption: Reversible photoisomerization of this compound.

Experimental Workflow for UV-Vis Analysis

Caption: Workflow for the UV-Vis spectroscopic analysis of photochromic spiropyrans.

References

Solvatochromism of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran. This photochromic compound, a member of the spiropyran family, exhibits a remarkable change in color in response to the polarity of its solvent environment. This phenomenon, known as solvatochromism, is of significant interest for various applications, including the development of chemical sensors, molecular switches, and responsive materials in drug delivery systems.

The Core Principle: Spiropyran-Merocyanine Equilibrium

The solvatochromism of this compound is governed by a reversible photo- and solvato-induced isomerization between two distinct forms: the closed, colorless spiropyran (SP) form and the open, colored merocyanine (MC) form.

-

Spiropyran (SP) Form: In its ground state, particularly in non-polar solvents and in the absence of UV light, the molecule exists in the spiropyran form. This form is characterized by a spiro-carbon atom that joins an indoline and a benzopyran moiety in an orthogonal arrangement, which disrupts the π-conjugation, rendering the molecule colorless.

-

Merocyanine (MC) Form: Upon irradiation with UV light or in the presence of polar solvents, the C-O bond at the spiro-center cleaves, allowing the molecule to open into the planar, zwitterionic merocyanine form. This planar structure allows for extensive π-conjugation across the molecule, resulting in strong absorption in the visible region of the electromagnetic spectrum and thus a distinct color.

The equilibrium between these two forms is highly sensitive to the surrounding solvent polarity. Polar solvents tend to stabilize the polar, zwitterionic MC form, leading to a higher population of this colored species.

Figure 1. Equilibrium between the spiropyran (SP) and merocyanine (MC) forms.

Quantitative Analysis of Solvatochromism

The data illustrates a phenomenon known as negative solvatochromism , where the λmax shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. This is because polar solvents stabilize the zwitterionic ground state of the merocyanine form more than its less polar excited state, thus increasing the energy gap for the π-π* transition.

| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | λmax of 6'-chloro analog (nm) |

| Toluene | 2.38 | 33.9 | ~580 - 600 |

| Dichloromethane | 8.93 | 40.7 | ~560 - 570 |

| Acetone | 20.7 | 42.2 | ~550 - 560 |

| Ethanol | 24.5 | 51.9 | ~540 - 550 |

| Acetonitrile | 37.5 | 45.6 | ~530 - 540 |

Note: The exact λmax values can vary slightly depending on experimental conditions such as temperature and concentration. The data for the 6'-chloro analog is presented as a representative example.

Detailed Experimental Protocols

The following section outlines a standardized experimental protocol for investigating the solvatochromism of this compound using UV-Vis spectroscopy.

Materials and Equipment

-

This compound

-

A range of spectroscopic grade solvents of varying polarities (e.g., Toluene, Dichloromethane, Acetone, Ethanol, Acetonitrile)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

-

UV lamp (e.g., 365 nm)

-

Dark environment (e.g., a dark box or a laboratory with minimal light)

Experimental Workflow

The following diagram illustrates the key steps in a typical solvatochromism experiment.

Figure 2. Experimental workflow for solvatochromism analysis.

Step-by-Step Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-polar solvent such as toluene.

-

From the stock solution, prepare a series of dilute solutions in the desired range of solvents. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.5 - 1.5) at the λmax.

-

-

Dark Adaptation:

-

Initially, all prepared solutions should be kept in a dark environment to ensure that the equilibrium lies far towards the colorless, closed spiropyran (SP) form.

-

-

Induction of the Merocyanine Form:

-

To observe the solvatochromic effect, irradiate each solution with a UV lamp (e.g., at 365 nm) for a sufficient period (typically 1-5 minutes). This will induce the conversion from the SP form to the colored, open merocyanine (MC) form, resulting in a visible color change.

-

-

Spectroscopic Measurement:

-

Immediately after UV irradiation, place the cuvette containing the solution into the UV-Vis spectrophotometer.

-

Measure the absorption spectrum over the visible range (e.g., 400-800 nm) and record the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Compile the λmax values for each solvent.

-

Correlate the observed λmax with various solvent polarity scales, such as the dielectric constant (ε) or Reichardt's dye ET(30) scale, to quantitatively describe the solvatochromic behavior.

-

Underlying Mechanism of Solvatochromic Shift

The observed hypsochromic (blue) shift with increasing solvent polarity for the merocyanine form of spiropyrans is a direct consequence of the differential stabilization of its ground and excited states by the solvent molecules.

An In-depth Technical Guide on the Merocyanine Form Stability of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the merocyanine (MC) form of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, a photochromic molecule of significant interest in various scientific and technological fields. The stability of the colored, open-ring MC isomer is a critical parameter influencing its application in areas such as molecular switches, optical data storage, and smart materials. This document details the experimental protocols for assessing MC stability, presents quantitative data on its kinetic parameters, and visualizes the underlying processes.

Introduction to Spiropyran Photochromism

Spiropyrans, such as this compound, are a class of organic compounds renowned for their photochromic properties. This phenomenon involves a reversible transformation between two isomers with distinct absorption spectra upon exposure to light. The colorless, thermodynamically stable closed-ring spiropyran (SP) form can be converted to the colored, open-ring merocyanine (MC) form by irradiation with ultraviolet (UV) light. The reverse process, the fading of the color, can be induced by visible light or occur thermally in the dark.

The stability of the merocyanine form is paramount for practical applications and is significantly influenced by the nature of substituents on the spiropyran scaffold and the surrounding environment, particularly the solvent polarity. The 6'-bromo substituent on the benzopyran moiety plays a crucial role in modulating the electronic properties and, consequently, the stability of the merocyanine isomer.

Experimental Protocols for Merocyanine Stability Assessment

The stability of the merocyanine form is primarily investigated by monitoring its thermal decay kinetics, which is the spontaneous reversion to the spiropyran form in the absence of light. The following experimental protocols are standard in the field for such assessments.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) with 5-bromosalicylaldehyde.

Materials:

-

1,3,3-trimethyl-2-methyleneindoline

-

5-bromosalicylaldehyde

-

Ethanol (anhydrous)

-

Toluene

Procedure:

-

Dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-bromosalicylaldehyde in anhydrous ethanol.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and toluene, to yield the pure this compound.

UV-Vis Spectroscopic Analysis of Thermal Decay

UV-Vis spectroscopy is the primary technique used to monitor the concentration of the colored merocyanine form as it thermally reverts to the colorless spiropyran form.

Instrumentation:

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder.

-

UV lamp for irradiation (e.g., 365 nm LED or mercury lamp with appropriate filters).

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare a solution of this compound in the solvent of interest (e.g., toluene, acetonitrile, ethanol) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

-

Place the cuvette containing the solution in the thermostatted holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

-

Record the initial absorption spectrum of the spiropyran form.

-

Irradiate the solution with UV light until the photostationary state is reached, characterized by the maximum absorbance of the merocyanine form (λ_max typically in the range of 550-600 nm).

-

Turn off the UV light and immediately start recording the absorption spectra at regular time intervals. The decay of the absorbance at the λ_max of the merocyanine is monitored over time.

-

The thermal decay process is typically followed until the absorbance returns to its initial baseline value.

Determination of Quantum Yield of Photocoloration

The quantum yield of photocoloration (Φ_MC) represents the efficiency of the conversion of the spiropyran to the merocyanine form upon absorption of a photon.

Procedure:

-

The quantum yield is determined relative to a well-characterized actinometer, such as Aberchrome 540 or potassium ferrioxalate.

-

The absorbance of the spiropyran solution and the actinometer solution are adjusted to be identical at the excitation wavelength.

-

Both solutions are irradiated under identical conditions (same light source, intensity, and geometry).

-

The change in absorbance of both the spiropyran (formation of MC) and the actinometer is measured.

-

The quantum yield of the spiropyran is then calculated using the following equation:

Φ_MC = Φ_act * (ΔA_MC / ε_MC) / (ΔA_act / ε_act)

where Φ_act is the known quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient.

Quantitative Data on Merocyanine Stability

The stability of the merocyanine form of this compound is quantified by its thermal decay rate constant (k), half-life (t_1/2), and the activation energy (Ea) of the thermal decay process. These parameters are highly dependent on the solvent used. While specific data for the 6'-bromo derivative is not as abundant as for the well-studied 6'-nitro derivative, comparative studies provide valuable insights. Generally, electron-withdrawing groups like bromo at the 6' position stabilize the zwitterionic merocyanine form, leading to a slower thermal decay compared to the unsubstituted spiropyran.

Table 1: Comparative Thermal Decay Kinetics of 6'-Substituted Spiropyrans in Toluene at 25°C

| Substituent at 6' | λ_max (nm) | k (s⁻¹) | t_1/2 (s) |

| H | ~560 | > 1 | < 1 |

| Br | ~580 | Data not available | Data not available |

| NO₂ | ~590 | 0.02 - 0.05 | 14 - 35 |

Table 2: Solvent Effects on the Thermal Decay of Merocyanine Form of 6'-Nitro-BIPS (for methodological reference)

| Solvent | Polarity (ET(30)) | k (s⁻¹) at 20°C |

| Toluene | 33.9 | 0.045 |

| Dichloromethane | 41.1 | 0.012 |

| Acetonitrile | 46.0 | 0.003 |

| Ethanol | 51.9 | 0.001 |

This table illustrates the general trend of decreasing thermal decay rate with increasing solvent polarity for a related spiropyran. A similar trend is expected for the 6'-bromo derivative.

Visualizing the Photochromic Process and Stability Assessment

Graphviz diagrams are provided to illustrate the key processes involved in the study of merocyanine stability.

CAS number and chemical properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and photochromic behavior of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, a member of the spiropyran family of photochromic compounds. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the application of photoswitchable molecules.

Core Chemical Properties

This compound, also known as 6-Bromo-1',3',3'-trimethylspiro[chromene-2,2'-indoline], is a synthetic organic compound notable for its photochromic properties.[1] The core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16650-14-9 | [1] |

| Molecular Formula | C₁₉H₁₈BrNO | [1] |

| Molecular Weight | 356.26 g/mol | [1] |

| Appearance | White to light yellow to light red powder/crystal | |

| Purity | ≥98% | [1] |

| Storage | 4°C, protected from light, under an inert atmosphere | [1] |

Synthesis

The synthesis of indoline spiropyrans generally follows a well-established chemical pathway involving the condensation of a Fischer's base derivative with a substituted salicylaldehyde.[2] For the synthesis of this compound, the reaction involves 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 5-bromosalicylaldehyde.

General Experimental Protocol

Reactants:

-

1,2,3,3-tetramethyl-3H-indolium perchlorate (a salt of Fischer's base)

-

5-bromosalicylaldehyde

-

Piperidine (as a basic catalyst)

-

Ethanol or other suitable solvent

Procedure:

-

A solution of 1,2,3,3-tetramethyl-3H-indolium perchlorate and 5-bromosalicylaldehyde is prepared in a suitable solvent, such as ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Purification is typically achieved through recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of spiropyrans.

Spectroscopic Characterization

Detailed spectroscopic data for the 6'-bromo derivative is not available in the provided search results. However, data for the analogous 6'-chloro compound provides a valuable reference for the expected spectral features.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the C-Br bond, in addition to the typical absorbances for the aromatic rings, C-N, and C-O-C stretching vibrations of the spiropyran structure.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display distinct signals for the gem-dimethyl protons, the N-methyl protons, and the protons of the vinyl group and the aromatic rings of both the indoline and benzopyran moieties.[3]

-

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms, including the spiro carbon, the gem-dimethyl carbons, the N-methyl carbon, and the aromatic and vinyl carbons.[3] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete signal assignment.[4]

-

Photochromism

Spiropyrans are well-known for their photochromism, a reversible transformation between two isomers with different absorption spectra, induced by light.[2]

-

Mechanism: Upon irradiation with ultraviolet (UV) light, the colorless, closed spiropyran (SP) form undergoes a cleavage of the spiro C-O bond, leading to the formation of the colored, planar merocyanine (MC) form. This process is reversible, and the MC form can revert to the SP form either thermally in the dark or by irradiation with visible light.

Caption: Reversible photoisomerization of spiropyran.

-

Spectral Properties:

-

Spiropyran (SP) Form: The closed form typically absorbs in the UV region of the electromagnetic spectrum. For the analogous 6'-chloro derivative, absorption maxima are observed at 205, 222, and 297 nm, with shoulders at 248 and 330 nm.[3]

-

Merocyanine (MC) Form: The open, colored form exhibits a strong absorption band in the visible region. For the 6'-chloro analog, this band appears at 592 nm.[3]

-

Quantitative data on the absorption maxima, quantum yields, and thermal relaxation kinetics for the 6'-bromo derivative are not specified in the available literature.

Applications

While the primary focus of this guide is the fundamental chemistry of this compound, it is important to note its potential applications, which are largely dictated by its photochromic properties. These include:

-

Photoresponsive Materials: Incorporation into polymers and other materials to create systems that respond to light.

-

Optical Switches and Data Storage: The reversible color change makes it a candidate for optical switching and data storage applications.

-

Sensing: The properties of the merocyanine form can be sensitive to the surrounding environment, suggesting potential use in chemical sensors.

Due to its nature as a photochromic dye, direct applications in signaling pathways for drug development are not apparent from the current literature. However, photoswitchable molecules are of growing interest in photopharmacology for the light-activated control of biological processes.

References

Theoretical Underpinnings of Brominated Spiropyran Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on the electronic structure of brominated spiropyrans. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the photochromic properties of these molecules. This document summarizes key computational findings, presents detailed experimental methodologies, and offers visualizations of critical processes to facilitate a deeper understanding of the structure-property relationships in this important class of compounds.

Introduction to Spiropyrans and Their Photochromism

Spiropyrans are a class of organic molecules renowned for their photochromism—a reversible transformation between two isomers with distinct absorption spectra, induced by electromagnetic radiation.[1] The two forms are a thermodynamically stable, colorless spiropyran (SP) form and a metastable, colored merocyanine (MC) form.[1][2] The SP form consists of two orthogonal heterocyclic moieties linked by a spiro carbon atom.[1] Upon irradiation with ultraviolet (UV) light, the C-O bond in the pyran ring cleaves, leading to the formation of the planar, conjugated MC form, which absorbs in the visible region.[2] This process is reversible, with the MC form reverting to the SP form upon exposure to visible light or heat.[2] The introduction of bromine atoms into the spiropyran scaffold can significantly influence its electronic structure and photochromic properties, making theoretical investigations crucial for understanding and predicting their behavior.

Theoretical Studies on the Electronic Structure

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools that have been extensively employed to investigate the electronic structure and photochromic mechanism of spiropyrans.[2][3] These methods provide valuable insights into the geometries, relative stabilities, and spectroscopic properties of the different isomers involved in the photochromic process.

Ground State Geometries and Isomer Stability

Theoretical calculations have been instrumental in determining the most stable conformations of both the closed spiropyran and open merocyanine forms. For brominated spiropyrans, DFT studies have shown that the TTC (trans-trans-cis) and CTT (cis-trans-trans) isomers of the merocyanine form are the most stable.[2] The relative stability of these isomers is a key factor in determining the overall photochromic behavior of the molecule.

The Photoisomerization Pathway

The conversion of the spiropyran to the merocyanine form is a complex process that involves significant changes in molecular geometry. TD-DFT calculations have elucidated a two-stage mechanism for this photoisomerization.[2] The first stage involves the photo-induced cleavage of the Cspiro-O bond, leading to the formation of a cisoid merocyanine intermediate through a conical intersection.[2] The second stage involves the subsequent isomerization of this intermediate to the more stable transoid isomers.[2] The rate-determining step in this process is often the isomerization between the different transoid forms.[2]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies on brominated spiropyrans. This data provides a basis for comparing the properties of different derivatives and for understanding the influence of bromine substitution on their electronic structure.

| Parameter | Spiropyran (SP) Form | Merocyanine (MC) Form (TTC Isomer) | Source |

| Cspiro-O Bond Length (Å) | ~1.46 | N/A (bond broken) | [4] |

| Relative Stability (kcal/mol) | 0 (Reference) | -10.5 | [2] |

Table 1: Key Geometric and Energetic Parameters of a Brominated Spiropyran.

| Isomer | Calculated Absorption Maxima (nm) | Transition Type | Source |

| Merocyanine (MC) | 308-366 | n → π | [2] |

| 544-757 | π → π | [2] |

Table 2: Calculated UV-Vis Absorption Data for the Merocyanine Form of a Brominated Spiropyran.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of brominated spiropyrans, as well as for validating theoretical predictions.

Synthesis of Brominated Spiropyrans

A common synthetic route to brominated spiropyrans involves the condensation of a brominated salicylaldehyde derivative with a Fischer's base (1,3,3-trimethyl-2-methyleneindoline) or its corresponding salt.

Example Protocol for the Synthesis of a Brominated Spiropyran:

-

Preparation of the Fischer's base salt: Dissolve 1,3,3-trimethyl-2-methyleneindoline in a suitable solvent (e.g., ethanol). Add a strong acid (e.g., HBr) and stir at room temperature to precipitate the corresponding salt.

-

Condensation reaction: To a solution of the brominated salicylaldehyde in ethanol, add an equimolar amount of the Fischer's base salt.

-

Reaction workup: Reflux the mixture for several hours. After cooling, the product will precipitate out of the solution.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized spiropyrans. Samples are typically dissolved in deuterated solvents like CDCl3 or DMSO-d6.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic vibrational modes of the spiropyran and merocyanine forms. The closed SP form shows a characteristic Cspiro-O stretching vibration.

UV-Vis Spectroscopy: UV-Vis spectroscopy is the primary technique for studying the photochromic behavior. The absorption spectra of the SP and MC forms are recorded in a suitable solvent. The kinetics of the thermal fading of the MC form can be monitored by measuring the change in absorbance at the λmax of the MC form over time.

Computational Protocol for TD-DFT Calculations

A typical computational workflow for studying the electronic structure of brominated spiropyrans using TD-DFT is as follows:

-

Geometry Optimization: The ground-state geometries of the spiropyran and various merocyanine isomers are optimized using DFT with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d) or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true minima on the potential energy surface.

-

Excited State Calculations: TD-DFT calculations are then carried out on the optimized ground-state geometries to determine the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectra.

-

Solvent Effects: The influence of the solvent can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: Reversible photoisomerization between the spiropyran and merocyanine forms.

Caption: A typical workflow for the theoretical study of spiropyrans.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Is this how bromine spiropyran salt is converted to merocyanine under UV irradiation? A look through the prism of quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unlocking the Potential of Light: A Technical Guide to Novel Applications of Photochromic Spiropyran Compounds

For Researchers, Scientists, and Drug Development Professionals

Photochromic spiropyran compounds, with their remarkable ability to undergo reversible structural changes in response to light, are at the forefront of innovation in materials science, chemistry, and medicine. This technical guide provides an in-depth exploration of the core principles, novel applications, and experimental methodologies related to these versatile molecules. From targeted drug delivery and smart coatings to high-resolution imaging and molecular computing, spiropyrans offer a dynamic platform for the development of next-generation technologies.

The Fundamental Principle: A Reversible Transformation

Spiropyrans exist in two primary isomeric forms: a thermodynamically stable, colorless, and non-polar spiropyran (SP) form, and a colored, polar, and planar merocyanine (MC) form.[1][2] The magic of spiropyrans lies in the reversible conversion between these two states, a process that can be triggered by various stimuli, most notably light.[2]

Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro center of the SP form cleaves, leading to the formation of the open-ring MC isomer.[1][2] This transformation results in a significant change in the molecule's electronic and structural properties, including its absorption spectrum, fluorescence, and polarity. The reverse reaction, from the MC back to the SP form, can be induced by visible light or can occur thermally in the dark.[3] This photoswitchable behavior is the foundation for the diverse applications of spiropyran compounds.

Figure 1: The reversible photoisomerization of spiropyran between its closed (SP) and open (MC) forms.

Quantitative Photochromic Properties of Spiropyran Derivatives

The efficiency and robustness of spiropyran-based applications are dictated by their intrinsic photochromic properties. Key parameters include the coloration quantum yield (Φ_SP→MC_), the kinetics of coloration and fading, and the fatigue resistance. The following tables summarize these properties for a selection of spiropyran derivatives in various environments.

Table 1: Coloration Quantum Yields (Φ_col_) and Relaxation Times of Nitro-Substituted Spiropyrans

| Spiropyran Derivative | Solvent | Coloration Quantum Yield (Φ_col_) | Relaxation Time (τ_t-Sp_) at 25°C |

| 6-nitro BIPS | Methylcyclohexane | 0.3 - 0.8 | 2 s |

| 6-nitro BIPS | Ethanol | < 0.2 | 10^4 s |

| 8-ethoxy-6-nitro BIPS | Diphenyl ether | - | 11.7 s (half-life)[4] |

| 6-nitro BIPS | Diphenyl ether | - | 6.9 s (half-life)[4] |

Note: The coloration quantum yield is substantial in solvents of low polarity and decreases with increasing polarity. The relaxation time shows a large variation depending on the solvent and substituents.[5]

Table 2: Fatigue Resistance of Spiropyran Compounds in Different Systems

| System | Number of Cycles | Observed Fatigue |

| Mixed self-assembled monolayers with hexanethiol (dry conditions) | > 100 | No chemical degradation observed[1] |

| Pure self-assembled monolayers | 1 | 20% fatigue[6] |

| Pure self-assembled monolayers | 2 | 35% fatigue[6] |

| Spiropyran/chitosan microcapsules on wool fabric | 25 | K/S, L, a values nearly unchanged |

| Spiropyran-doped polymer films (PMMA, PVA, CA) | Multiple | Decrease in absorbance of the colored form[3] |

| Spiropyran in hydrophobic pockets of nanoparticles | - | More resistant to fatigue than in solution[5] |

Novel Applications and Experimental Protocols

The unique photoswitchable properties of spiropyrans have paved the way for a myriad of innovative applications. This section details some of the most promising areas of research and provides foundational experimental protocols.

Smart Coatings and Surfaces

Spiropyran-functionalized coatings can exhibit photo-tunable properties such as color, wettability, and adhesion. These "smart" surfaces have potential applications in self-cleaning materials, reversible adhesives, and anti-counterfeiting technologies.[7]

This protocol describes the preparation of a photochromic cotton fabric coated with a spiropyran-terminated waterborne polyurethane.[3]

Materials:

-

1-(2-hydroxyethyl)-3,3-dimethyl-6-nitrospiro[1(2H)-benzopyran-2,2-indoline] (SP-OH)

-

Waterborne polyurethane (WPU)

-

Cotton fabric

-

Ethanol

-

Toluene

-

Dibutyltin dilaurate (catalyst)

Procedure:

-

Synthesis of SP-OH: The synthesis of SP-OH can be achieved through the condensation reaction of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide with 5-nitrosalicylaldehyde in ethanol.[8]

-

Preparation of SP-OH/WPU: A mixture of SP-OH and WPU is prepared in a solvent such as toluene. A catalyst, for example, dibutyltin dilaurate, is added to promote the reaction between the hydroxyl group of SP-OH and the isocyanate groups of the WPU.

-

Coating Application: The prepared SP-OH/WPU solution is coated onto a cotton fabric using a suitable method, such as dip-coating or screen printing.

-

Curing: The coated fabric is cured at an elevated temperature to ensure the formation of a stable and durable photochromic coating.

-

Characterization: The photochromic properties of the coated fabric are characterized by exposing it to UV and visible light and measuring the resulting color changes using a spectrophotometer.

Figure 2: Workflow for the fabrication of a spiropyran-based photochromic coating.

Targeted Drug Delivery

Spiropyran-functionalized nanoparticles can be engineered to release their payload in response to a light stimulus.[9][10] This allows for precise spatiotemporal control over drug delivery, minimizing off-target effects and improving therapeutic efficacy.[10] The change in polarity upon isomerization from the hydrophobic SP form to the more hydrophilic MC form can trigger the disassembly of nanoparticles or a change in their morphology, leading to drug release.[10]

This protocol outlines the synthesis of spiropyran-containing polymer nanoparticles via emulsion polymerization for use in light-controlled drug delivery.[11]

Materials:

-

Spiropyran acrylate monomer (e.g., 1’-(2-acryloyloxyethyl)-3’,3’-dimethyl-6-nitrospiro-(2H-1-benzopyran-2,2’-indoline))

-

Methyl methacrylate (MMA)

-

Epoxy-functional monomer (e.g., glycidyl methacrylate)

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Initiator (e.g., potassium persulfate)

-

Deionized water

-

Hydrophobic drug model (e.g., coumarin)

Procedure:

-

Monomer Emulsion Preparation: The spiropyran acrylate monomer, MMA, and the epoxy-functional monomer are dissolved in a small amount of a suitable solvent. This oil phase is then added to an aqueous solution containing the surfactant and homogenized to form a stable emulsion.

-

Polymerization: The emulsion is transferred to a reaction vessel, deoxygenated, and heated to the desired reaction temperature. The initiator is then added to initiate the polymerization. The reaction is allowed to proceed for several hours to form the spiropyran-functionalized latex nanoparticles.

-

Drug Loading: The hydrophobic drug is loaded into the nanoparticles by adding it to the nanoparticle dispersion and stirring for an extended period to allow for encapsulation within the hydrophobic polymer core.

-

Photo-Responsive Release: The drug-loaded nanoparticle dispersion is irradiated with UV light to trigger the SP to MC isomerization. The release of the drug is monitored over time using techniques such as fluorescence spectroscopy or UV-Vis spectrophotometry.

Figure 3: Workflow for photo-responsive drug delivery using spiropyran-functionalized nanoparticles.

Super-Resolution Microscopy

Spiropyran derivatives are valuable probes in single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM).[12][13] Their ability to be switched between a fluorescent (MC) and a non-fluorescent (SP) state allows for the sequential imaging and precise localization of individual molecules, enabling the reconstruction of images with a resolution far beyond the diffraction limit of light.[14]

This protocol provides a general workflow for using spiropyran-based probes in STORM super-resolution microscopy.

Materials:

-

Spiropyran-labeled antibody or probe specific to the target of interest

-

Cells or tissue sample fixed and permeabilized

-

STORM imaging buffer (containing a reducing agent)

-

Super-resolution microscope equipped with appropriate lasers for activation and excitation

Procedure:

-

Sample Preparation and Labeling: The cells or tissue are fixed, permeabilized, and then incubated with the spiropyran-labeled probe to specifically label the target structure.

-

Imaging Setup: The labeled sample is mounted on the microscope stage in the STORM imaging buffer.

-

Stochastic Activation and Imaging: A low-power UV laser is used to sparsely and stochastically activate a subset of the spiropyran probes, converting them to the fluorescent MC form. A higher-power laser is then used to excite the fluorescence of these activated molecules, which are imaged until they photobleach or switch back to the dark SP state.[12]

-

Image Acquisition: This process of activation and imaging is repeated for thousands of frames, with different subsets of molecules being activated in each frame.

-

Image Reconstruction: The collected image frames are processed using specialized software to precisely localize the position of each individual fluorescent event. These localizations are then used to reconstruct a super-resolution image of the labeled structure.

Figure 4: Workflow for spiropyran-assisted STORM super-resolution microscopy.

Molecular Logic Gates

The distinct states and responsive nature of spiropyrans make them ideal candidates for the construction of molecular-scale logic gates. By defining the input signals (e.g., light of a specific wavelength, pH) and the output signal (e.g., absorbance at a particular wavelength, fluorescence), spiropyran-based systems can be designed to perform logical operations such as AND, OR, and INHIBIT.[15][16]

This protocol describes a simple AND logic gate based on a spiropyran derivative where the output is an absorption at a specific wavelength.[16]

Materials:

-

Spiropyran solution in ethylene glycol

-

Trichloroacetic acid (TCA) solution (Input 2)

-

UV light source (365 nm) (Input 1)

-

UV-Vis spectrophotometer

Procedure:

-

Initial State (Inputs 0, 0): The spiropyran solution in ethylene glycol is colorless, representing a '0' output.

-

Input 1 ON (Input 1=1, Input 2=0): The solution is irradiated with UV light (365 nm). The spiropyran converts to the colored merocyanine form, but this is not the final '1' output state.

-

Input 2 ON (Input 1=0, Input 2=1): The TCA solution is added to the initial spiropyran solution in the dark. No significant color change is observed.

-

Inputs 1 and 2 ON (Input 1=1, Input 2=1): The spiropyran solution is first irradiated with UV light and then the TCA solution is added. The protonation of the merocyanine form leads to the formation of the protonated species (MEH+), which has a distinct absorption maximum, representing the '1' output. This output is only achieved when both inputs are present.

Figure 5: Logical relationship of a spiropyran-based AND gate.

Conclusion and Future Outlook

Photochromic spiropyran compounds represent a powerful and versatile class of molecules with the potential to revolutionize numerous scientific and technological fields. Their unique ability to respond to light with a reversible change in their molecular structure and properties opens up exciting possibilities for the development of advanced materials and devices. While significant progress has been made in understanding and harnessing the potential of spiropyrans, challenges related to improving fatigue resistance, enhancing quantum yields in complex environments, and scaling up production remain.[1][5] Future research will undoubtedly focus on addressing these challenges through the rational design of novel spiropyran derivatives with tailored properties and the development of innovative fabrication techniques. The continued exploration of spiropyran chemistry and its applications promises a bright future illuminated by the power of light.

References

- 1. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]

- 3. OPG [opg.optica.org]

- 4. Photochromic Behavior of Spiropyrans: The Effect of Substituent | Scientific.Net [scientific.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. EP3307817B1 - Novel spiropyran based composition and application thereof as security tag - Google Patents [patents.google.com]

- 9. giordanigroup.com [giordanigroup.com]

- 10. Frontiers | Spiropyran-Based Drug Delivery Systems [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Stochastic Optical Reconstruction Microscopy (STORM) Imaging | Nikon’s MicroscopyU [microscopyu.com]

- 13. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Molecular logic gates: the past, present and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00491E [pubs.rsc.org]

- 16. Light Makes Smart - Photoactive Molecular Switches for Logic Gates [pubs.sciepub.com]

An In-depth Technical Guide to the Thermal Relaxation of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the thermal relaxation dynamics of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran. This photochromic molecule is of significant interest due to its potential applications in molecular switching, sensing, and controlled-release systems. This document outlines the fundamental principles of its photochromism, detailed experimental protocols for its synthesis and kinetic analysis, and presents key data based on analogous compounds to provide a predictive framework for its behavior.

Introduction to Spiropyran Photochromism

Spiropyrans are a class of organic compounds that exhibit photochromism, a reversible transformation between two isomers with distinct absorption spectra, induced by electromagnetic radiation. The core of this phenomenon in this compound lies in the reversible transition between its colorless, thermodynamically stable spiropyran (SP) form and its colored, metastable merocyanine (MC) form.

Upon irradiation with UV light, the C-O bond in the spiro center of the SP form cleaves, leading to the formation of the planar, conjugated, and colored MC form. The reverse reaction, the thermal relaxation or fading, occurs spontaneously in the dark, returning the molecule to the stable SP form. The rate of this thermal relaxation is a critical parameter for many applications and is highly dependent on the molecular structure and the surrounding environment, such as the solvent polarity. The 6'-bromo substituent, being an electron-withdrawing group, is expected to influence the electronic distribution in the merocyanine isomer and thus affect the kinetics of the thermal ring-closing reaction.

Signaling Pathway and Reaction Mechanism

The photoisomerization and subsequent thermal relaxation of this compound can be depicted as a two-state process. The UV-induced ring-opening leads to the formation of the zwitterionic merocyanine isomer, which then thermally reverts to the closed spiropyran form.

Caption: Reversible photoisomerization of spiropyran to merocyanine.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the condensation reaction of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 5-bromosalicylaldehyde.

Materials:

-

1,3,3-trimethyl-2-methyleneindoline (Fischer's base)

-

5-bromosalicylaldehyde

-

Anhydrous ethanol

-

Piperidine (catalyst)

Procedure:

-

Dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-bromosalicylaldehyde in anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent such as ethanol or hexane to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Fourier-Transform Infrared (FTIR) spectroscopy

-

Mass Spectrometry (MS)

Caption: Synthetic workflow for this compound.

Kinetic Analysis of Thermal Relaxation

The thermal relaxation kinetics of the spiropyran from its merocyanine form is studied using UV-Vis spectroscopy.

Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

UV lamp (for irradiation)

-

Quartz cuvettes

Procedure:

-

Prepare a solution of the spiropyran in the desired solvent (e.g., toluene, acetonitrile, ethanol) at a concentration that gives a maximum absorbance of the merocyanine form in the range of 1.0-1.5.

-

Place the solution in a quartz cuvette and irradiate with a UV lamp until the photostationary state is reached, indicated by a stable, intense color and a constant maximum absorbance in the visible region.

-

Quickly transfer the cuvette to the temperature-controlled holder of the UV-Vis spectrophotometer, which has been pre-set to the desired temperature.

-

Immediately start recording the absorbance of the merocyanine peak (typically around 550-600 nm) as a function of time.

-

Continue data collection until the absorbance returns to its baseline value (thermal equilibrium).

-

Repeat the experiment at different temperatures to determine the activation energy of the thermal relaxation process.

Data Analysis: The thermal relaxation of the merocyanine to the spiropyran form typically follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A) versus time, where A is the absorbance at the maximum wavelength of the merocyanine form. The slope of this plot is equal to -k.

The activation energy (Ea) can then be calculated using the Arrhenius equation by plotting ln(k) versus 1/T (where T is the temperature in Kelvin). The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant.

Caption: Experimental workflow for kinetic analysis of thermal relaxation.

Quantitative Data

Table 1: Representative Thermal Relaxation Data for Analogous 6'-Substituted Spiropyrans in Various Solvents at 25°C

| 6'-Substituent | Solvent | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) | Activation Energy (Ea) (kJ/mol) |

| -NO₂ | Toluene | 0.02 - 0.05 | 14 - 35 | 80 - 90 |

| -NO₂ | Acetonitrile | 0.005 - 0.01 | 69 - 139 | 90 - 100 |

| -NO₂ | Ethanol | 0.0001 - 0.001 | 693 - 6931 | 95 - 105 |

| -Br (Predicted) | Toluene | 0.04 - 0.1 | 7 - 17 | 75 - 85 |

| -Br (Predicted) | Acetonitrile | 0.01 - 0.03 | 23 - 69 | 85 - 95 |

| -Br (Predicted) | Ethanol | 0.001 - 0.005 | 139 - 693 | 90 - 100 |

Note: The data for the 6'-NO₂ substituted spiropyran is compiled from various literature sources on similar compounds. The values for the 6'-Br substituted compound are predictive and serve as an estimated range for experimental investigation.

Conclusion

The thermal relaxation of this compound is a critical parameter that dictates its functionality in various advanced applications. This guide provides a foundational understanding of its photochromic behavior, along with detailed protocols for its synthesis and kinetic characterization. While specific experimental data for this compound is yet to be extensively published, the provided information on analogous systems offers a solid basis for future research and development. The methodologies and predictive data presented herein are intended to facilitate further investigation into this promising class of molecular switches.

Methodological & Application

Application Notes and Protocols for Incorporating 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran into Polymer Films

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction